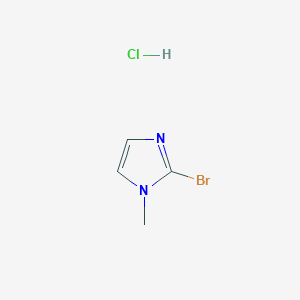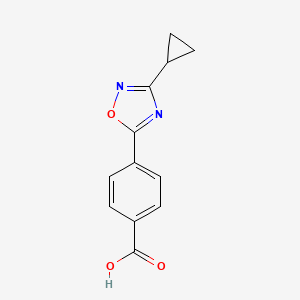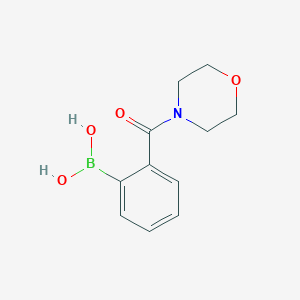
(2-(吗啉-4-羰基)苯基)硼酸
描述
(2-(Morpholine-4-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H14BNO4 and its molecular weight is 235.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Morpholine-4-carbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Morpholine-4-carbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成
(2-(吗啉-4-羰基)苯基)硼酸被用作合成各种药物化合物的构建单元。 它特别用于创建芳基酞嗪衍生物,这些衍生物是 VEGFR-2 的有效且口服生物利用度高的抑制剂,VEGFR-2 是抗血管生成癌症治疗中的关键靶点 .
传感应用
该化合物的硼酸基团与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用,使其在传感应用中具有价值。 它可以改变药物或荧光剂的静电或亲脂性,以增强其对模型膜的渗透性 .
药物递送
硼酸及其酯,包括 (2-(吗啉-4-羰基)苯基)硼酸,被认为是用于设计新药物和药物递送装置的。 它们特别有用作适用于中子俘获疗法的硼载体,尽管它们在水中仅略微稳定 .
化学合成
该化合物也用于化学合成,特别是在 Suzuki-Miyaura 偶联反应中。 这些反应因其温和的条件、官能团耐受性和有机硼试剂的环境友好性而受到青睐 .
选择性结合
使用该化合物合成的苯硼酸功能化材料对生物分子(如腺苷和儿茶酚)表现出很高的结合亲和力和容量,这对于生物医学应用具有重要意义 .
癌症研究
由于其在合成 VEGFR-2 抑制剂中的作用,(2-(吗啉-4-羰基)苯基)硼酸间接参与癌症研究,有助于开发新的治疗剂 .
材料科学
在材料科学中,该化合物有助于制备可掺入各种材料用于医疗用途的生物和药理活性分子 .
有机化学
作用机制
Target of Action
It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds .
Mode of Action
2-(Morpholine-4-carbonyl)phenylboronic acid is a boron reagent used in Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is a widely applied method for forming carbon-carbon bonds . The process involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 2-(Morpholine-4-carbonyl)phenylboronic acid participates, is a key step in various biochemical pathways. It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . .
Pharmacokinetics
It is used for the synthesis of a series of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of vegfr-2
Result of Action
Its role in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of complex organic compounds, which can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-(Morpholine-4-carbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively in a variety of conditions.
属性
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXSLRIREWOQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657424 | |
| Record name | [2-(Morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-17-7 | |
| Record name | B-[2-(4-Morpholinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


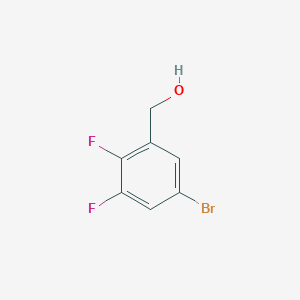
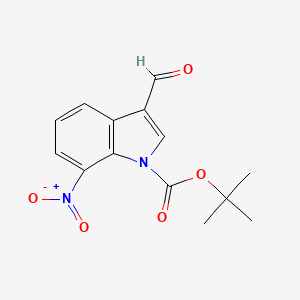
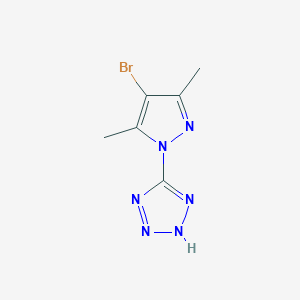
![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)



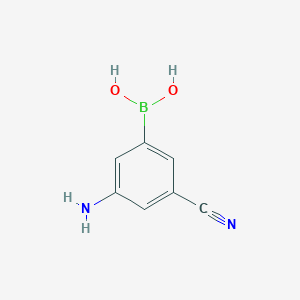
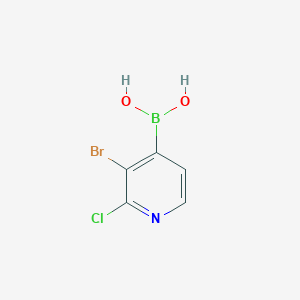

![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)

